molecular formula C18H10N2O5S B5916894 7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No. B5916894
M. Wt: 366.3 g/mol
InChI Key: UEFUTRBUMILPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as HNT, is a synthetic compound that belongs to the class of chromone derivatives. It has been the focus of scientific research due to its potential therapeutic properties in various diseases.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been extensively studied, and its potential therapeutic properties are well-established. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one. One area of research is the development of this compound derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.

Synthesis Methods

7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be synthesized through a series of chemical reactions, starting from 3-acetyl-4-hydroxy coumarin and 2-phenyl-1,3-thiazole-4-carboxaldehyde. The final product is obtained by the addition of nitric acid and acetic anhydride.

Scientific Research Applications

7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

properties

IUPAC Name

7-hydroxy-6-nitro-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5S/c21-15-8-16-11(7-14(15)20(23)24)6-12(18(22)25-16)13-9-26-17(19-13)10-4-2-1-3-5-10/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFUTRBUMILPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC(=C(C=C4OC3=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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